molecular formula C21H22ClNO4 B1233494 Dimethomorph CAS No. 113210-97-2

Dimethomorph

Cat. No.: B1233494
CAS No.: 113210-97-2
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-NBVRZTHBSA-N
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Description

Dimethomorph is a mixture of (E)- and (Z)-dimethomorph in an unspecified ratio. It is used as a systemic fungicide used on vines, potatoes, and greenhouse crops;  only the Z isomer has fungicidal activity. It has a role as a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a mixture and a morpholine fungicide. It contains an (E)-dimethomorph and a (Z)-dimethomorph.

Biological Activity

Dimethomorph is a systemic fungicide widely used in agriculture to control various fungal pathogens. It is particularly effective against downy mildews and other oomycete diseases. Understanding its biological activity, including its mechanisms of action, toxicity, and environmental impact, is crucial for evaluating its safety and efficacy.

This compound primarily disrupts the formation of fungal cell walls by inhibiting the synthesis of β-glucans, which are critical components of fungal cell walls. This action is mainly attributed to the Z isomer of this compound, which exhibits greater fungicidal activity compared to the E isomer . The compound's effectiveness is enhanced under specific environmental conditions, making it a preferred choice in integrated pest management strategies.

Acute Toxicity

This compound has been evaluated for acute toxicity through various studies. The oral LD50 in rats exceeds 2000 mg/kg body weight, indicating low acute toxicity . In inhalation studies, the LC50 was found to be greater than 4.24 mg/L. Dermal exposure studies also showed that this compound is not a skin irritant or sensitizer .

Chronic Toxicity

Long-term studies have revealed that this compound can affect liver function and cause organ weight changes in both rats and mice. The most significant findings include hepatocyte hypertrophy and increased liver weights at high doses . A two-year feeding study indicated a No Observed Adverse Effect Level (NOAEL) of 750 ppm (approximately 36.3 mg/kg body weight per day), based on reduced body weight gain and liver histological changes .

Reproductive and Developmental Toxicity

Studies on reproductive toxicity have shown that this compound does not pose a significant risk to reproductive health; however, some effects were noted at high doses, such as reduced body weight gain in dams during the pre-mating period . Developmental studies have indicated that this compound can affect embryonic development, with observed deformities in fish larvae exposed to various concentrations .

Environmental Impact

This compound's environmental persistence and behavior have been studied extensively. It has been detected in various environmental samples, raising concerns about its ecological impact. Its dissipation rates vary depending on soil type and climatic conditions, with modeling studies suggesting that it can persist in the environment under certain conditions .

Case Studies

Case Study 1: Developmental Toxicity in Zebrafish

A study investigated the developmental effects of this compound on zebrafish embryos. The results showed that low concentrations (2.00–2.94 mg/L) inhibited hatching rates while higher concentrations enhanced them. The most sensitive endpoints identified were deformity rates at 96 hours post-fertilization (hpf) with a benchmark dose lower limit (BMDL10) of 1.10 mg/L .

Case Study 2: Residual Properties in Amaranthus

Research assessing the residual properties of this compound on Amaranthus species indicated that residues could persist after application, impacting food safety and environmental health. The study utilized high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for residue analysis, highlighting the need for careful management of its application in agricultural practices .

Summary of Research Findings

Study Type Findings
Acute ToxicityLD50 > 2000 mg/kg; LC50 > 4.24 mg/L
Chronic ToxicityNOAEL = 750 ppm; liver hypertrophy observed at high doses
Reproductive ToxicityReduced body weight gain in dams at high doses
Developmental ToxicityDeformities observed in fish larvae; sensitive endpoints identified
Environmental PersistenceResidues detected in soil; dissipation varies with conditions

Scientific Research Applications

Agricultural Applications

Dimethomorph is widely employed in the agricultural sector due to its effectiveness against a range of pathogens. It is particularly noted for its use on crops such as:

  • Potatoes
  • Cucurbits (e.g., cucumbers, melons)
  • Lettuce
  • Onions

The compound works by inhibiting sterol biosynthesis in fungi, which is critical for their growth and reproduction. The primary mode of application includes foliar sprays, drenching, and dripping methods in greenhouses and open fields .

Table 1: Application Methods and Target Crops

Application MethodTarget CropsNotes
Foliar SprayPotatoes, LettuceEffective against downy mildew and blights
DrenchingCucurbitsEnhances root uptake for systemic action
DrippingGreenhouse CropsPrecise application to minimize waste

Environmental Safety and Residue Studies

Environmental safety assessments are crucial for understanding the impact of this compound on ecosystems. Studies have shown that this compound is subject to biodegradation in soil and water environments. Research indicates that it does not pose significant risks to non-target organisms when used according to label directions .

Case Study: Residue Analysis in Lychee

A study conducted on the dissipation of this compound residues in lychee demonstrated effective extraction methods using QuEChERS followed by HPLC-MS/MS analysis. The results indicated that residues dissipated significantly over time, confirming the compound's relatively low persistence in fruit crops .

Toxicological Assessments

Toxicological studies are essential for evaluating the safety of this compound for human health and non-target species. Comprehensive assessments have been conducted to determine its potential effects on various biological systems.

Findings from Toxicological Studies:

  • Acute Toxicity: this compound exhibits low acute toxicity, with a No Observed Adverse Effect Level (NOAEL) established at concentrations greater than 1000 ppm in rodent studies .
  • Genotoxicity: this compound has been shown to be non-genotoxic in various assays, including bacterial mutation tests and mammalian cell studies .
  • Reproductive Toxicity: Studies indicate that this compound does not adversely affect reproductive outcomes or fetal development in animal models .

Table 2: Summary of Toxicological Data

Study TypeFindings
Acute ToxicityNOAEL > 1000 ppm
GenotoxicityNegative results across multiple assays
Reproductive ToxicityNo adverse effects observed

Regulatory Status and Recommendations

This compound is regulated by various authorities worldwide, including the European Food Safety Authority (EFSA) and the World Health Organization (WHO). These organizations have conducted extensive reviews of its safety profile and efficacy as a fungicide.

Regulatory Findings:

  • This compound is approved for use in several countries with specific guidelines on application rates and timing.
  • Monitoring programs are recommended to ensure compliance with residue limits in food products.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBTYORWCCMPQP-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150323
Record name Dimethomorph, (E)-
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Molecular Weight

387.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless odorless solid; [Merck Index]
Record name Dimethomorph
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Solubility

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5
Record name DIMETHOMORPH
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Density

Bulk density: 1318 kg/cu m (20 °C)
Record name DIMETHOMORPH
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Vapor Pressure

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C
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Mechanism of Action

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.
Record name DIMETHOMORPH
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Color/Form

Colorless to grey crystalline powder

CAS No.

113210-97-2, 110488-70-5
Record name Dimethomorph E
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Record name Dimethomorph, (E)-
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Record name dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine
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Record name 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl)
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Melting Point

127-148 °C, MP: 125-149 °C
Record name DIMETHOMORPH
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Synthesis routes and methods I

Procedure details

4-Chloro-3',4'-dimethoxy benzophenone (6.29 g, 25 mmol), sodium tert.-amylate (5.50 g, 50 mmol), acetyl morpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) were stirred under reflux for 8 hours. After cooling, the solution was washed twice with water, dried, and the toluene distilled off on a rotary evaporator. The viscous residue was stirred at 50° C. with diisopropyl ether (40 ml), whereupon the substance solidified. After it had cooled to room temperature, the crude product was crushed, filtered by suction, washed with diisopropyl ether (2×5 ml) and dried.
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-amylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.92 g (25 mmol) 4-chloro-3',4'-dimethoxybenzophenone, 12.9 g (100 mmol) N-acetylmorpholine and 11.2 g (170 mmol) powdered potassium hydroxide (85%) were mixed well and allowed to stand at room temperature for 30 minutes, with occasional stirring. The viscous mass so obtained was then added to a vigorously stirred mixture of 100 ml water and 50 ml toluene. The toluene phase was dried and separated over a column containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant. The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator, after which 0.8 g of the title compound were obtained by trituration with a little diisopropyl ether.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3', 4'-dimethoxybenzophenone (276.7 g; 1 mol), N-acetyl morpholine (387.6 g; 3 mol) and powdered sodium hydroxide (40.0 g; 1 mol) in n-octane (600 ml) were refluxed under stirring for 10 hours at a column internal temperature of 127° C. The refluxing condensate (3 l/h) was passed through a column packed with molecular sieves (4 A, 150 g). Subsequently, n-octane (450 ml) was distilled off and toluene (1 l) was added. The mixture was heated to 80° C. and extracted once with 500 ml water and twice with 250 ml water. The organic layer was separated, and dried by azeotropic distillation of a part of the solvent (125 ml) under reduced pressure. On cooling to room temperature, crystallisation already started. Under continuous stirring, 750 ml petroleum ether (bp. 58°-63° C.) was added over a period of 30 minutes. After standing overnight, the crystals were collected by vacuum filtration washed with toluene/petroleum ether (1:3; 400 ml) and dried. Yield: 268 g (69.1%). Mp.: 140°-152° C. The product was 98.1% pure and contained 0.9% of the original ketone. The mother liquor contained an additional 25.2 g of the title compound and 42.2 g of the original ketone. The water washings contained 207 g =1.6 mol N-acetyl morpholine.
Quantity
276.7 g
Type
reactant
Reaction Step One
Quantity
387.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethomorph
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
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2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethomorph
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethomorph
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethomorph
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
2-(methylamino)-N-(2-phenylsulfanylphenyl)acetamide
Dimethomorph

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